3-Chloro-1-isobutyl-1H-1,2,4-triazole

Description

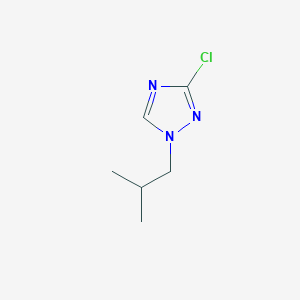

3-Chloro-1-isobutyl-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with a chlorine atom at the 3-position and an isobutyl group at the 1-position. The 1,2,4-triazole scaffold is widely recognized for its versatility in medicinal chemistry and agrochemical applications due to its stability, hydrogen-bonding capacity, and tunable electronic properties . The chlorine atom at position 3 may influence reactivity, enabling further functionalization or modulating interactions with biological targets .

Properties

IUPAC Name |

3-chloro-1-(2-methylpropyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYFNZHQOZGRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors . Another approach involves the use of microwave irradiation to accelerate the reaction and improve yields .

Industrial Production Methods

In industrial settings, the production of 1,2,4-triazoles often employs large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yields. Additionally, the microwave-assisted synthesis method is gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.

Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to 3-chloro-1-isobutyl-1H-1,2,4-triazole have been evaluated for their inhibitory effects on specific cancer-related enzymes. The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) by triazole derivatives has shown promise in enhancing immune responses against cancers such as breast cancer. In vivo studies demonstrated tumor growth inhibition rates ranging from 79% to 96% in mouse models treated with these compounds .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. Research indicates that various triazole derivatives exhibit significant antifungal activity against pathogenic fungi. For example, a study found that certain triazole compounds had minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole . This suggests that this compound could be developed into effective antifungal treatments.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has also been explored. Compounds containing the triazole moiety have been shown to possess antioxidant properties and can protect neuronal cells from oxidative stress. This application is particularly relevant for developing treatments for neurodegenerative diseases .

Agricultural Applications

Fungicides

In agricultural chemistry, triazoles are extensively used as fungicides due to their ability to inhibit fungal growth. The incorporation of the 3-chloro-1-isobutyl group may enhance the efficacy and selectivity of these compounds against specific fungal pathogens affecting crops. Studies have demonstrated that certain triazole-based fungicides can significantly reduce disease incidence in crops such as wheat and barley .

Herbicides

Emerging research indicates that triazole derivatives could also serve as herbicides. Their ability to disrupt plant growth processes makes them candidates for developing selective herbicides that target specific weed species without harming crops .

Material Science Applications

Corrosion Inhibitors

Triazoles have been investigated for their potential as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring allows for effective adsorption onto metal surfaces, forming protective layers that prevent corrosion . This application is particularly valuable in industries where metal components are exposed to harsh environments.

Polymer Science

The unique properties of triazoles also lend themselves to advancements in polymer science. Triazole-containing polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications including coatings and adhesives .

Case Study 1: Anticancer Activity

A study conducted on a series of substituted triazoles demonstrated their effectiveness as IDO1 inhibitors. Compounds showed low nanomolar IC50 values and were tested in MDA-MB-231 breast cancer cells with promising results indicating minimal cytotoxicity while enhancing T cell activity against tumors .

Case Study 2: Antifungal Efficacy

Research evaluating a new class of triazole derivatives revealed that one compound exhibited an MIC of 0.00097 μg/mL against Aspergillus fumigatus, significantly outperforming existing antifungal treatments. This highlights the potential for developing more effective antifungal agents based on the triazole scaffold .

Mechanism of Action

The mechanism of action of 3-Chloro-1-isobutyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural and functional properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Note: LogP values marked with * are estimated using computational tools due to lack of experimental data.

- Isobutyl vs. Phenyl Groups: The isobutyl group in the target compound increases lipophilicity (higher logP) compared to the phenyl-substituted analog, which may enhance bioavailability in hydrophobic environments.

- Chlorine Position : The 3-chloro substituent is conserved across analogs, but its electronic effects vary with substituent bulk. In this compound, steric hindrance from the isobutyl group may limit nucleophilic substitution at the chlorine site compared to less bulky analogs .

Biological Activity

Overview

3-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique isobutyl group enhances its lipophilicity, which may improve its interaction with biological membranes and targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and dipole interactions. This compound has been shown to inhibit specific pathways involved in disease processes, such as the STAT3 pathway, which plays a crucial role in cancer cell proliferation .

Key Mechanisms:

- Enzyme Inhibition : Interacts with enzymes critical for microbial survival and cancer cell growth.

- Receptor Modulation : Alters the activity of receptors involved in inflammatory responses and cell proliferation.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-triazole class possess significant antibacterial and antifungal properties. For instance:

- In studies involving various bacterial strains, derivatives of 1,2,4-triazoles demonstrated MIC values ranging from 0.25 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

- Specific derivatives showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than standard antibiotics .

Antifungal Activity

The compound also shows promise against fungal pathogens:

- A study highlighted that certain triazole derivatives exhibited antifungal activity up to 64 times more potent than fluconazole against Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been explored:

- It has been linked to the inhibition of cancer cell proliferation through pathways such as STAT3. Compounds derived from this triazole have shown promising results in inhibiting tumor growth in various cancer models .

Comparative Analysis

To better understand the effectiveness of this compound compared to similar compounds, the following table summarizes key findings:

| Compound | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.25 - 32 | Effective against MRSA |

| Ciprofloxacin-Triazole Hybrid | Antibacterial | <16 | Higher activity than ciprofloxacin |

| Fluconazole Derivative | Antifungal | <0.0156 | 64x more potent than fluconazole |

| Doxorubicin Derivative | Anticancer | IC50 = 0.071 | Effective against HeLa cells |

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

- Antimicrobial Screening : A study tested various triazole derivatives against a panel of bacterial strains including E. coli and S. aureus. Results indicated that certain triazoles were more effective than traditional antibiotics like ampicillin .

- Cancer Research : Investigations into the anticancer properties revealed that modifications at specific positions on the triazole ring significantly affected potency against different cancer cell lines .

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-1-isobutyl-1H-1,2,4-triazole in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity, skin/eye irritation, and aquatic toxicity. Use personal protective equipment (PPE) including nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and N95 masks (JIS T 8151). Ensure local exhaust ventilation and avoid inhalation of dust or vapors. Store in sealed, light-resistant containers below 25°C, away from strong oxidizers. Dispose of waste via approved facilities to prevent environmental release .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common method involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under acidic catalysis, followed by chlorination using thionyl chloride (SOCl₂). Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: dry dichloromethane) to improve yield. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Confirm purity >98% by integrating peak areas. Validate chromatographic system efficiency (theoretical plates ≥1500) and ensure relative standard deviation (RSD) of retention times <1% .

Advanced Research Questions

Q. How do structural modifications of the triazole ring impact biological or material properties in derivatives like this compound?

- Methodological Answer : Substituents like chloro and isobutyl groups enhance lipophilicity and steric bulk, affecting receptor binding or polymer backbone stability. For example, nitro or amino groups on triazole rings (e.g., poly(3-nitro-1-vinyl-1,2,4-triazole)) increase nitrogen content for energetic materials. Use DFT calculations to model electronic effects and correlate with experimental bioactivity or thermal stability data .

Q. What experimental strategies resolve contradictions in data when studying triazole-induced gene expression changes (e.g., RNA-Seq clustering anomalies)?

- Methodological Answer : Apply unsupervised methods like principal component analysis (PCA) to identify batch effects or outliers. Validate RNA-Seq results with qPCR for target genes (e.g., aneuploidy markers). Include triazole-free controls and replicate experiments (n ≥ 3) to distinguish compound-specific effects from technical noise .

Q. How can researchers mitigate decomposition risks during high-temperature reactions involving this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) and thermal stability assays (TGA/DSC) to identify safe operating temperatures (<120°C). Monitor for HCl release during decomposition with gas sensors. Optimize solvent systems (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.